1-Iodohex-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodohex-1-en-3-ol is an organic compound with the molecular formula C6H11IO It is characterized by the presence of an iodine atom attached to a hexene chain with a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodohex-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of hex-1-en-3-ol. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodohex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hex-1-en-3-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hex-1-en-3-ol.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Iodohex-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-iodohex-1-en-3-ol exerts its effects involves the interaction of the iodine atom and the hydroxyl group with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Hex-1-en-3-ol: Similar structure but lacks the iodine atom.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position.
1-Iodohexane: Lacks the double bond and hydroxyl group.
Uniqueness: 1-Iodohex-1-en-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on a hexene chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
138056-06-1 |
---|---|
Molekularformel |
C6H11IO |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
1-iodohex-1-en-3-ol |
InChI |
InChI=1S/C6H11IO/c1-2-3-6(8)4-5-7/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
CPZXMHHQFPHMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.